![molecular formula C12H12ClIN2 B1481917 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole CAS No. 2098074-68-9](/img/structure/B1481917.png)
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It can include its behavior in various chemical reactions, its potential as a reactant or product, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Mechanism of Action
Target of Action
Similar compounds such as mechlorethamine and chlorambucil, which are also alkylating agents, primarily target dna and rna in cells . They covalently modify these intracellular targets, preventing DNA synthesis and RNA transcription, which leads to cell death .
Mode of Action
Alkylating agents like mechlorethamine and chlorambucil work by attaching alkyl groups to dna bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . They also form cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
Biochemical Pathways
Alkylating agents like mechlorethamine and chlorambucil can affect various biochemical pathways due to their ability to alkylate a wide range of intracellular targets . The alkylating agents can cause DNA damage, inhibit several key enzymatic processes, and induce mutations .
Pharmacokinetics
Similar compounds like mechlorethamine and chlorambucil are known to be metabolized in the liver and excreted via the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of these compounds significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar alkylating agents like mechlorethamine and chlorambucil can cause cell death by preventing dna synthesis and rna transcription, leading to the death of cancer cells .
Action Environment
The action of similar compounds can be influenced by various factors such as ph, temperature, and the presence of other substances
Safety and Hazards
properties
IUPAC Name |
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2/c1-9-11(14)12(15-16(9)8-7-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMPVVODGFRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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